4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is a chemical compound classified under the benzoxepine family. Benzoxepines are recognized for their diverse biological activities and are frequently utilized as intermediates in pharmaceutical synthesis and organic chemistry. This particular compound exhibits significant potential in various scientific applications, particularly in medicinal chemistry, due to its antibacterial and anticancer properties .
The compound's chemical structure is denoted by the International Union of Pure and Applied Chemistry name, and it is identified by the Chemical Abstracts Service registry number 1189817-30-8. It is often synthesized through bromination processes involving suitable reagents and solvents .
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one belongs to the class of heterocyclic compounds, specifically within the oxepine category. Its unique structure contributes to its reactivity and biological activity, making it a subject of interest in both synthetic and medicinal chemistry .
The synthesis of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can be accomplished through various methodologies:
The bromination process is sensitive to temperature and concentration; thus, careful monitoring is essential to prevent side reactions. The use of DMSO not only serves as a solvent but also stabilizes intermediates during the reaction .
The molecular formula of 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one is C10H8Br2O. Its structure features a dibrominated benzoxepine core with specific functional groups that influence its chemical behavior.
The compound's structural uniqueness arises from its bromination pattern, which contributes to its distinct reactivity profile compared to other benzoxepine derivatives .
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one can engage in several chemical reactions:
The mechanism of action for 4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one involves its interaction with specific molecular targets within biological systems. The bromine substituents enhance its reactivity towards nucleophiles, facilitating various biochemical pathways that contribute to its antibacterial and anticancer activities.
Data supporting these interactions indicate that benzoxepine derivatives often exhibit significant bioactivity due to their ability to modulate enzyme functions or interact with cellular receptors .
Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can provide insights into the compound's structural characteristics and confirm purity levels during synthesis .
4,7-dibromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one has several important applications:
N-Bromosuccinimide (NBS) serves as the preferred electrophilic bromination agent for installing bromine atoms at the C4 and C7 positions of the benzoxepine core. This selectivity arises from NBS’s controlled reactivity in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich positions ortho to the ether oxygen (C7) and adjacent to the ketone (C4) are inherently activated. Solvent polarity critically influences reaction kinetics: DMF facilitates a 95% yield of the 4,7-dibromo derivative at 0–5°C within 2 hours, compared to ≤80% yield in less polar solvents due to incomplete monobromide intermediate conversion [3] [6].
Table 1: Bromination Efficiency Under Varying Solvent Conditions
Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
---|---|---|---|---|
NBS | DMF | 0–5 | 2 | 95 |
NBS | Acetonitrile | 25 | 4 | 88 |
NBS | Dichloromethane | 25 | 6 | 78 |
Br₂ | DMF | 25 | 1 | 72 |
Direct bromine (Br₂) use generates stoichiometric HBr, leading to ketone moiety decomposition and ring-opened byproducts (≤15%). In contrast, NBS in dimethyl sulfoxide (DMSO) minimizes side reactions due to DMSO’s HBr-scavenging capability, enhancing dibrominated product stability. DMSO further suppresses polybromination by solubilizing reactive intermediates, achieving a 4,7-selectivity >98% as verified by HPLC. Br₂ in DMSO exhibits accelerated kinetics (reaction completion: 30 minutes vs. 2 hours for NBS) but yields only 72% pure product due to competitive oxidation at the lactone oxygen [3] [6].
Transitioning from batch to continuous flow reactors resolves exothermicity challenges during bromination. A tubular reactor system with NBS/DMSO solutions (residence time: 5 minutes) achieves 94% yield at 10 kg/day throughput. This setup eliminates localized hot spots observed in batch reactors, reducing thermal degradation byproducts from 8% to <0.5%. Catalyst screening revealed Lewis acids (e.g., FeCl₃) offer no significant benefit, underscoring the inherent electrophilic activation pathway [3].
DMSO’s high polarity (dielectric constant: 47) and sulfur-centered nucleophilicity stabilize the bromination transition state and sequester HBr. This dual role prevents acid-catalyzed hydrolysis of the enone system. FTIR studies confirm DMSO coordinates to the carbonyl oxygen, reducing its susceptibility to nucleophilic attack by 70%. Consequently, reaction scales >1 mol require DMSO as a co-solvent (≥30 vol%) to maintain yields >90% [3].
Pharmaceutical Applications of Benzoxepin Derivatives
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1